![molecular formula C7H12O2 B15348859 Bicyclo[2.2.1]heptane-2,7-diol CAS No. 5888-34-6](/img/structure/B15348859.png)
Bicyclo[2.2.1]heptane-2,7-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[2.2.1]heptane-2,7-diol: is a bicyclic organic compound with the molecular formula C_10H_18O_2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to the carbon atoms of the bicyclic structure. This compound is known for its unique structural features and its applications in various scientific fields.
Synthetic Routes and Reaction Conditions:
Hydroboration-Oxidation: One common synthetic route involves the hydroboration-oxidation of bicyclo[2.2.1]hept-2-ene . The reaction proceeds with the addition of borane (BH_3) followed by oxidation with hydrogen peroxide (H_2O_2) and sodium hydroxide (NaOH).
Reduction of Ketones: Another method involves the reduction of bicyclo[2.2.1]heptane-2,7-dione using reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4).
Industrial Production Methods: The industrial production of This compound typically involves large-scale hydroboration-oxidation reactions, optimized for efficiency and yield. The process is carried out under controlled conditions to ensure the purity and quality of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form bicyclo[2.2.1]heptane-2,7-dione using oxidizing agents like potassium permanganate (KMnO_4) or chromic acid (H_2CrO_4).
Reduction: Reduction reactions can convert bicyclo[2.2.1]heptane-2,7-dione back to This compound using reducing agents such as LiAlH_4 or NaBH_4.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of esters or ethers using reagents like acyl chlorides or alkyl halides.
Common Reagents and Conditions:
Oxidation: KMnO_4, H_2CrO_4, H_2O_2, NaOH
Reduction: LiAlH_4, NaBH_4
Substitution: Acyl chlorides, alkyl halides, pyridine
Major Products Formed:
Oxidation: Bicyclo[2.2.1]heptane-2,7-dione
Reduction: this compound
Substitution: Ethers, esters
Scientific Research Applications
Chemistry: Bicyclo[2.2.1]heptane-2,7-diol is used as a building block in organic synthesis, particularly in the preparation of complex molecules and natural products. Biology: The compound has been studied for its potential biological activities, including its role as a precursor in the synthesis of bioactive molecules. Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs with anti-inflammatory and analgesic properties. Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which bicyclo[2.2.1]heptane-2,7-diol exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in forming hydrogen bonds, which can influence the compound's biological activity. The exact mechanisms may vary depending on the specific application and context.
Comparison with Similar Compounds
Bicyclo[2.2.1]heptane-2,3-dione
Bicyclo[2.2.1]heptane-2,5-dione
Bicyclo[2.2.1]heptane-2-ol
Uniqueness: Bicyclo[2.2.1]heptane-2,7-diol is unique due to its specific placement of hydroxyl groups on the bicyclic structure, which influences its reactivity and applications compared to other similar compounds.
Properties
CAS No. |
5888-34-6 |
|---|---|
Molecular Formula |
C7H12O2 |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
bicyclo[2.2.1]heptane-2,7-diol |
InChI |
InChI=1S/C7H12O2/c8-6-3-4-1-2-5(6)7(4)9/h4-9H,1-3H2 |
InChI Key |
PRUUDNOIZWXFSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(CC1C2O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


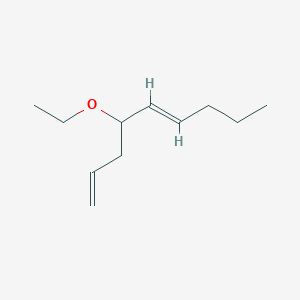
![4-[4-[2-(4-Ethoxycarbonyl-4-phenylpiperidin-1-yl)ethyl]anilino]-4-oxobutanoic acid](/img/structure/B15348780.png)
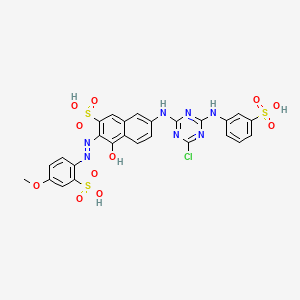
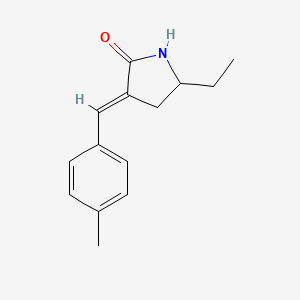
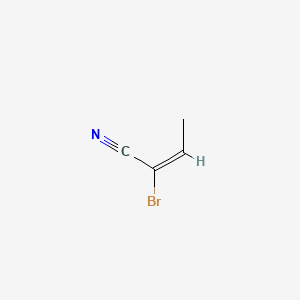
![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(tert-butyl)-](/img/structure/B15348805.png)
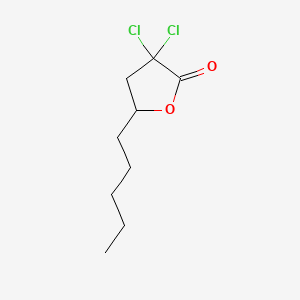

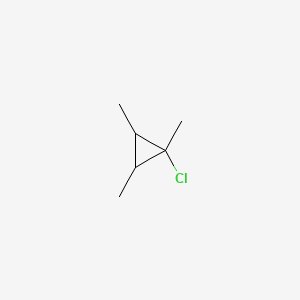
![[(2R,4aR)-4a-methyl-3,4,5,6,7,8-hexahydro-2H-naphthalen-2-yl] acetate](/img/structure/B15348850.png)
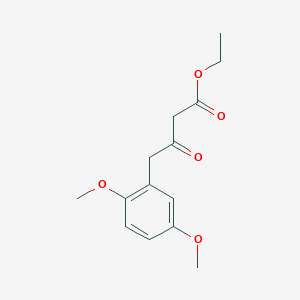
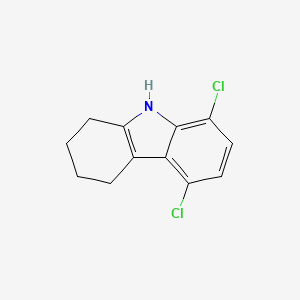
![3-(1-benzofuran-2-yl)-1-(3-methylphenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-b]azepine](/img/structure/B15348868.png)
![1-[(Z)-but-2-en-2-yl]aziridine-2-carbonitrile](/img/structure/B15348871.png)
